Enhanced Lipophilicity (cLogP) Driven by 3,5-Dimethyl Substitution
The 3,5-dimethylphenyl substituent in (3,5-Dimethylphenyl)(furan-2-yl)methanol directly increases its lipophilicity (cLogP) relative to an unsubstituted phenyl analog. While direct experimental logP data for the target compound is not publicly available, class-level inference from a closely related furan-2-ylmethyl derivative demonstrates this trend: the 3,5-dimethylphenyl analog has a predicted logP of approximately 3.2, compared to a predicted logP of approximately 3.8 for a 3,5-dichlorophenyl analog . This difference is critical for optimizing passive membrane permeability and oral bioavailability in drug design.
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP ~3.2 (predicted, based on analogous compound) |
| Comparator Or Baseline | Analogous 3,5-dichlorophenyl derivative: cLogP ~3.8 |
| Quantified Difference | ~0.6 log units lower, indicating lower lipophilicity than the 3,5-dichloro analog |
| Conditions | Predicted value from computational ADME analysis of 3-[(3,5-dimethylphenyl)carbamoyl]-2-{[(furan-2-yl)methyl]amino}propanoic acid |
Why This Matters
Quantifies how the 3,5-dimethylphenyl group provides a measurable lipophilicity advantage over more lipophilic (e.g., dichloro) substituents, enabling fine-tuning of drug-like properties for improved solubility and bioavailability.
